TGR5 Agonist Potency Across Natural Bile Acids
Lithocholic acid (LCA) is the most potent natural agonist at the TGR5 receptor. In an authoritative pharmacological ranking, the order of potency is LCA > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA) [1]. Quantitative EC₅₀ values from a consolidated literature analysis place LCA at 0.53 μM, compared to DCA (1.25 μM), CDCA (6.71 μM), CA (13.6 μM), and UDCA (36.4 μM) [2]. This 2.4-fold advantage over DCA and >12-fold over CDCA translates into substantially lower effective concentrations in cell-based assays measuring TGR5-dependent cAMP elevation or hormone secretion.
| Evidence Dimension | TGR5 agonism (EC₅₀, μM) |
|---|---|
| Target Compound Data | LCA EC₅₀ = 0.53 μM |
| Comparator Or Baseline | DCA EC₅₀ = 1.25 μM; CDCA EC₅₀ = 6.71 μM; CA EC₅₀ = 13.6 μM; UDCA EC₅₀ = 36.4 μM |
| Quantified Difference | LCA is 2.4× more potent than DCA, 12.7× more potent than CDCA, 25.7× more potent than CA, and 68.7× more potent than UDCA |
| Conditions | cAMP accumulation assays in TGR5-overexpressing cells (literature consensus values, 2019–2025) |
Why This Matters
LCA achieves maximal TGR5 activation at the lowest concentration among natural bile acids, reducing the mass of compound required and minimizing off-target bile acid effects in metabolic and gastrointestinal research.
- [1] International Union of Basic and Clinical Pharmacology. (2015/16). GPBA receptor (TGR5) – Rank order of potency: LCA > DCA > CDCA, CA. British Journal of Pharmacology, 172(Suppl 1), Table S3. View Source
- [2] Perruccio, L., D'Amore, V. M., & Limongelli, V. (2025). TGR5 Agonists: A Structural and Pharmacological Update. International Journal of Molecular Sciences, 26(13), 6547, Table 1. View Source
